
Triphenylphosphinechlorogold
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Overview
Description
Preparation Methods
Triphenylphosphinechlorogold can be synthesized through several methods:
Reduction of Chloroauric Acid: One common method involves reducing chloroauric acid with triphenylphosphine in 95% ethanol. The reaction is as follows[ \text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl} ]
Thioether Complex Treatment: Another method involves treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine.
Chemical Reactions Analysis
Triphenylphosphinechlorogold undergoes various types of chemical reactions:
Substitution Reactions: It can react with silver(I) salts of weakly coordinating anions to generate a weakly bound Ph3PAu–X complex, which is in equilibrium with the catalytically-active species [Ph3PAu]+X– in solution.
Transmetalation: The methyl complex Ph3PAuMe can be prepared from this compound by transmetalation with a Grignard reagent.
Scientific Research Applications
Mechanism of Action
The mechanism by which triphenylphosphinechlorogold exerts its effects involves the formation of a cationic gold(I) species. This species can activate π-systems toward addition by heteroatom and carbon nucleophiles, facilitating various organic transformations . The molecular targets and pathways involved are primarily related to its role as a catalyst in organic synthesis.
Comparison with Similar Compounds
Triphenylphosphinechlorogold can be compared with other similar compounds, such as:
Chloro(dimethylsulfide)gold(I): Similar in structure but uses dimethyl sulfide instead of triphenylphosphine.
Chloro(triethylphosphine)gold(I): Uses triethylphosphine instead of triphenylphosphine.
Methyl(triphenylphosphine)gold(I): Contains a methyl group instead of a chloride.
These compounds share similar reactivity patterns but differ in their ligand structures, which can influence their stability and reactivity in various chemical reactions.
Biological Activity
Triphenylphosphinechlorogold (commonly known as Chloro(triphenylphosphine)gold(I)) is a gold-based compound with significant applications in biological research and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a gold atom coordinated to triphenylphosphine and a chloride ion. Its chemical formula is C18H15AuClP, and it has a molecular weight of 494.71 g/mol .
Biological Properties
This compound exhibits a range of biological activities, making it an important reagent in life sciences. Below are some key areas of its biological activity:
- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including bacteria and viruses. It is particularly noted for its potential in treating infections caused by resistant strains .
- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression, impacting cellular proliferation and apoptosis .
- Immunomodulatory Effects : The compound has been studied for its ability to modulate immune responses, potentially benefiting conditions characterized by inflammation .
The mechanisms through which this compound exerts its biological effects involve interactions with cellular signaling pathways and proteins:
- Protein Kinase Inhibition : The compound has been found to inhibit various protein kinases, which play crucial roles in cell signaling and metabolism .
- Apoptosis Induction : Studies demonstrate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress that can trigger cell death pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Activity :
- Cancer Research :
- Immunological Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Triphenylphosphinechlorogold ([(C₆H₅)₃P]AuCl) in high yield and purity?
- Methodological Answer : The most common method involves reacting gold(I) chloride with triphenylphosphine in a non-polar solvent (e.g., dichloromethane) under inert conditions. A typical protocol includes stoichiometric addition of triphenylphosphine to AuCl in a 1:1 molar ratio, followed by refluxing for 4–6 hours. Purification is achieved via recrystallization from ethanol, yielding >90% purity . Key parameters affecting yield include solvent choice, reaction temperature, and exclusion of moisture.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ³¹P NMR shows a singlet near δ 40 ppm, confirming ligand coordination .
- X-ray Crystallography : Determines bond lengths (e.g., Au–P ≈ 2.28 Å, Au–Cl ≈ 2.29 Å) and confirms tetrahedral geometry .
- Elemental Analysis : Verify C, H, P, and Cl content against theoretical values (e.g., C: 58.3%, H: 3.9%, P: 6.3%) .
Q. What are the primary applications of this compound in catalytic systems?
- Methodological Answer : It serves as a precursor for gold-mediated cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) and polymerization catalysts. For example, in cross-coupling, the AuCl(PPh₃) complex activates alkynes via π-coordination, enabling C–C bond formation. Reaction optimization requires adjusting ligand-to-metal ratios (1:1 to 2:1) and using bases like K₂CO₃ to stabilize intermediates .
Advanced Research Questions
Q. How do solvent polarity and ligand substitutions influence the stability of this compound in catalytic cycles?
- Methodological Answer : Stability is inversely correlated with solvent polarity. In polar solvents (e.g., DMF), ligand dissociation occurs, leading to Au nanoparticle formation and reduced catalytic activity. Substituting triphenylphosphine with bulkier ligands (e.g., tricyclohexylphosphine) improves stability but slows reaction kinetics. Monitor via in situ Raman spectroscopy to track ligand-Au binding .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Trace moisture or oxygen degrades Au(I) to Au(0). Use Karl Fischer titration to quantify moisture (<50 ppm) .
- Substrate Scope Limitations : Test catalytic efficiency with electron-deficient vs. electron-rich substrates (e.g., 4-nitrophenylacetylene vs. 4-methoxyphenylacetylene) to identify scope boundaries .
- Reaction Monitoring : Employ GC-MS or HPLC to detect side products (e.g., homocoupling byproducts) that reduce yield .
Q. How can researchers design experiments to probe the mechanistic role of this compound in oxidative addition/reductive elimination steps?
- Methodological Answer : Use isotopic labeling (e.g., D-labeled substrates) and kinetic isotope effect (KIE) studies to identify rate-determining steps. For example, in C–H bond activation, a primary KIE (>2) suggests oxidative addition is rate-limiting. Pair with DFT calculations to map transition states and confirm Au(I)/Au(III) redox cycling .
Q. What safety protocols are critical when handling this compound in air-sensitive reactions?
- Methodological Answer : Key precautions include:
Properties
IUPAC Name |
chlorogold;triphenylphosphanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWCRBNZXUWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16AuClP+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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